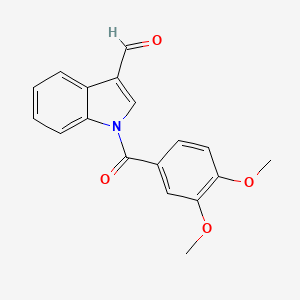![molecular formula C47H42F6FeOP2 B15231420 (1R)-[(S)-2-Di(3,5-xylyl)phosphinoferrocenyl][2-di(4-trifluoromethylphenyl)phosphinophenyl]methanol](/img/structure/B15231420.png)
(1R)-[(S)-2-Di(3,5-xylyl)phosphinoferrocenyl][2-di(4-trifluoromethylphenyl)phosphinophenyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-[(S)-2-Di(3,5-xylyl)phosphinoferrocenyl][2-di(4-trifluoromethylphenyl)phosphinophenyl]methanol is a complex organophosphorus compound It is known for its unique structure, which includes a ferrocene backbone and phosphine ligands
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-[(S)-2-Di(3,5-xylyl)phosphinoferrocenyl][2-di(4-trifluoromethylphenyl)phosphinophenyl]methanol typically involves multiple steps The reaction conditions usually require an inert atmosphere, such as nitrogen or argon, to prevent oxidation
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are essential to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(1R)-[(S)-2-Di(3,5-xylyl)phosphinoferrocenyl][2-di(4-trifluoromethylphenyl)phosphinophenyl]methanol can undergo various chemical reactions, including:
Oxidation: The ferrocene backbone can be oxidized to form ferrocenium ions.
Reduction: The compound can be reduced under specific conditions to alter its oxidation state.
Substitution: The phosphine ligands can participate in substitution reactions, often with halides or other electrophiles.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halides for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ferrocenium salts, while substitution reactions can produce various phosphine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a ligand in catalysis. Its unique structure allows it to stabilize transition metal complexes, enhancing their catalytic activity in various reactions, such as hydrogenation and cross-coupling.
Biology
In biological research, the compound’s ability to form stable complexes with metals makes it useful in studying metalloproteins and enzyme mechanisms. It can also be used in the design of metal-based drugs.
Medicine
In medicine, the compound’s potential as a drug delivery agent is being explored. Its ability to form stable complexes with metals can be utilized to deliver metal-based drugs to specific targets in the body.
Industry
In industry, the compound is used in the development of advanced materials. Its unique properties make it suitable for applications in electronics, such as in the design of molecular switches and sensors.
Mecanismo De Acción
The mechanism of action of (1R)-[(S)-2-Di(3,5-xylyl)phosphinoferrocenyl][2-di(4-trifluoromethylphenyl)phosphinophenyl]methanol involves its ability to form stable complexes with transition metals. These complexes can participate in various catalytic cycles, enhancing the efficiency of chemical reactions. The molecular targets include transition metal centers, and the pathways involved often include oxidative addition and reductive elimination steps.
Comparación Con Compuestos Similares
Similar Compounds
- (1R)-[(S)-2-Di(3,5-xylyl)phosphinoferrocenyl][2-diphenylphosphinophenyl]methanol
- (1R)-[(S)-2-Di(3,5-xylyl)phosphinoferrocenyl][2-di(4-methylphenyl)phosphinophenyl]methanol
Uniqueness
Compared to similar compounds, (1R)-[(S)-2-Di(3,5-xylyl)phosphinoferrocenyl][2-di(4-trifluoromethylphenyl)phosphinophenyl]methanol is unique due to the presence of trifluoromethyl groups. These groups enhance the compound’s electron-withdrawing properties, making it more effective in stabilizing transition metal complexes. This unique feature contributes to its superior performance in catalytic applications.
Propiedades
Fórmula molecular |
C47H42F6FeOP2 |
|---|---|
Peso molecular |
854.6 g/mol |
InChI |
InChI=1S/C42H32F6OP2.C5H10.Fe/c1-26-20-27(2)23-34(22-26)51(35-24-28(3)21-29(4)25-35)39-11-7-9-37(39)40(49)36-8-5-6-10-38(36)50(32-16-12-30(13-17-32)41(43,44)45)33-18-14-31(15-19-33)42(46,47)48;1-2-4-5-3-1;/h5-6,8,10,12-25,40,49H,1-4H3;1-5H2;/t40-;;/m1../s1 |
Clave InChI |
CZASGMHVSZFEDG-AGYFHCNHSA-N |
SMILES isomérico |
CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)[C]3[C][C][C][C]3[C@@H](C4=CC=CC=C4P(C5=CC=C(C=C5)C(F)(F)F)C6=CC=C(C=C6)C(F)(F)F)O)C.C1CCCC1.[Fe] |
SMILES canónico |
CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)[C]3[C][C][C][C]3C(C4=CC=CC=C4P(C5=CC=C(C=C5)C(F)(F)F)C6=CC=C(C=C6)C(F)(F)F)O)C.C1CCCC1.[Fe] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


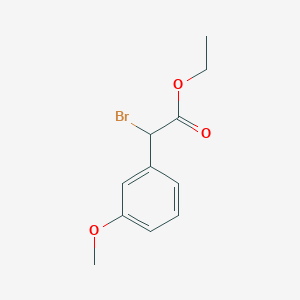
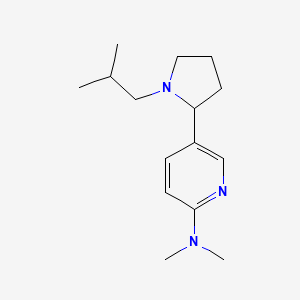


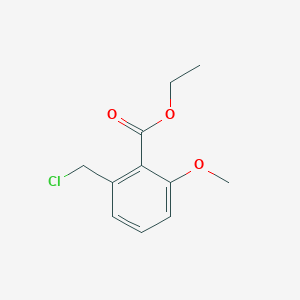

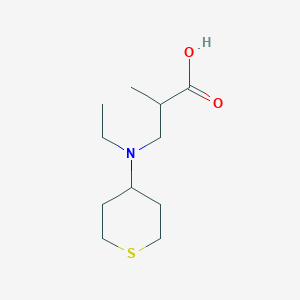
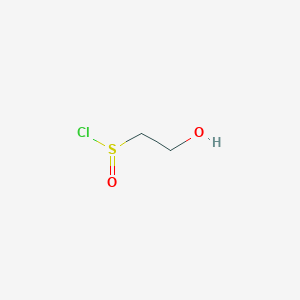
![4,6-dichloro-2,3-dimethyl-2H-pyrazolo[4,3-c]pyridine](/img/structure/B15231386.png)

![Propyl 2-(4-isopropylphenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B15231406.png)

